N-Cyclohexylbenzanilide

Description

N-Cyclohexylbenzamide (CAS 1759-68-8) is a benzamide derivative with a cyclohexyl substituent attached to the nitrogen atom. Its molecular formula is C₁₃H₁₇NO, and it has a molecular weight of 203.285 g/mol . The compound’s structure consists of a benzamide backbone (a benzene ring linked to a carboxamide group) modified by a bulky cyclohexyl group, which introduces steric effects and influences solubility and reactivity. Key identifiers include ChemSpider ID 14892 and synonyms such as Hexamethylenebenzamide and N-Benzoylcyclohexylamine .

Properties

CAS No. |

94593-61-0 |

|---|---|

Molecular Formula |

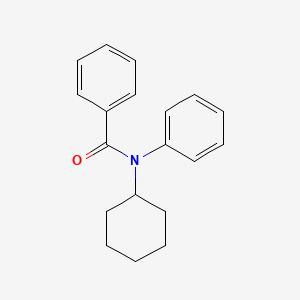

C19H21NO |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N-cyclohexyl-N-phenylbenzamide |

InChI |

InChI=1S/C19H21NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |

InChI Key |

BXTPUORHAAIVTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexylbenzanilide can be synthesized through the condensation reaction between benzoic acid and cyclohexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to expedite the reaction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylbenzanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzanilides depending on the nucleophile used.

Scientific Research Applications

N-Cyclohexylbenzanilide has found applications in several areas of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-Cyclohexylbenzanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Properties

The following table summarizes structural analogs of N-Cyclohexylbenzamide, highlighting differences in substituents and molecular characteristics:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | CAS Number |

|---|---|---|---|---|

| N-Cyclohexylbenzamide | C₁₃H₁₇NO | 203.285 | Cyclohexyl group on N | 1759-68-8 |

| N-Hexylbenzamide | C₁₃H₁₉NO | 205.30 | Linear hexyl chain on N | 4773-75-5 |

| N-Cyclohexyl-4-methoxybenzamide | C₁₄H₁₉NO₂ | 233.31 | Methoxy (-OCH₃) at para position | Not provided |

| N-Cyclohexyl-2-fluorobenzamide | C₁₃H₁₆FNO | 221.28 | Fluoro (-F) at ortho position | Not provided |

| N'-Cyclohexylidene-p-nitrobenzhydrazide | C₁₃H₁₄N₄O₃ | 274.28 | Nitro (-NO₂) and hydrazide functional group | 329-84-0 |

Analysis of Structural Differences and Implications

N-Hexylbenzamide (CAS 4773-75-5)

- Structure : Replaces the cyclohexyl group with a linear hexyl chain.

- Over 70 synthetic routes are documented for this compound, suggesting its utility as an intermediate in organic synthesis .

N-Cyclohexyl-4-methoxybenzamide

- Structure : Adds a methoxy group at the para position of the benzene ring.

- Impact : The electron-donating methoxy group increases electron density on the aromatic ring, which may enhance reactivity in electrophilic substitution reactions. This modification is common in pharmaceutical intermediates to modulate binding affinity .

N-Cyclohexyl-2-fluorobenzamide

- Structure : Introduces a fluorine atom at the ortho position.

- Impact : Fluorine’s electronegativity and small atomic radius can alter electronic properties and improve metabolic stability, a feature leveraged in drug design .

N'-Cyclohexylidene-p-nitrobenzhydrazide (CAS 329-84-0)

- Structure : Incorporates a nitro group and hydrazide moiety.

- Impact: The nitro group (-NO₂) is strongly electron-withdrawing, while the hydrazide functional group enables chelation or coordination with metals, making this compound relevant in coordination chemistry or as a precursor for heterocyclic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.